1-{[(pyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-{[(Pyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition or activation of these targets, resulting in the observed biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects can be diverse, ranging from the inhibition of viral replication to the reduction of inflammation and the inhibition of cancer cell proliferation .
Biochemical Analysis
Cellular Effects
While specific cellular effects of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione are not yet fully known, indoline-2,3-dione derivatives have shown promising inhibition of cell growth in vitro, particularly against the human acute promyelocytic leukemia (HL-60) cell line .
Molecular Mechanism
Indole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione in laboratory settings are not yet fully known. Indole derivatives have been found to have diverse biological activities, suggesting that they may have different effects over time .
Dosage Effects in Animal Models
The effects of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione at different dosages in animal models are not yet fully known. Indole derivatives have been found to have diverse biological activities, suggesting that they may have different effects at different dosages .
Metabolic Pathways
The metabolic pathways that 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione is involved in are not yet fully known. Indole is a product of the metabolism of tryptophan, an essential amino acid, by intestinal microorganisms .
Transport and Distribution
The transport and distribution of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione within cells and tissues are not yet fully known. Indole derivatives have been found to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione is not yet fully known. Indole derivatives have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .
Preparation Methods
The synthesis of 1-{[(pyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step organic reactions. One common synthetic route involves the condensation of pyrimidine-2-amine with an indole derivative under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve large-scale synthesis efficiently.
Chemical Reactions Analysis
1-{[(Pyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-{[(Pyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules and as a building block in multicomponent reactions.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, including drug development for various diseases.
Comparison with Similar Compounds
1-{[(Pyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbaldehyde: Used as a precursor in the synthesis of biologically active molecules.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Properties
IUPAC Name |
1-[(pyrimidin-2-ylamino)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-11-9-4-1-2-5-10(9)17(12(11)19)8-16-13-14-6-3-7-15-13/h1-7H,8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJQYSBSLGOBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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